molecular formula C17H18N4O3 B4460747 4-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline

4-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline

Cat. No.: B4460747
M. Wt: 326.35 g/mol
InChI Key: FYKTYWZHLHOSKY-UHFFFAOYSA-N
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Description

4-[5-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline (CAS 104615-63-6) is a diarylated 1,2,4-triazole derivative of significant interest in anticancer research and medicinal chemistry. The compound features a 1,2,4-triazole scaffold, a privileged structure in drug discovery known for its diverse biological activities . Its molecular design incorporates a 3,4,5-trimethoxyphenyl moiety, a classic pharmacophore found in potent tubulin polymerization inhibitors such as combretastatin A-4, which is known to bind to the colchicine site on β-tubulin . This structural motif is critical for investigating the disruption of microtubule dynamics, leading to antimitotic effects and vascular disruption in tumors . The primary research value of this compound lies in its potential as a scaffold for developing novel antiproliferative agents. Structure-activity relationship (SAR) studies on closely related analogs demonstrate that the 1,2,4-triazole core, when functionalized with specific aryl groups, can yield compounds with potent activity against a range of human cancer cell lines, including breast cancer (e.g., MCF-7) . The presence of the aniline functional group at the 3-position of the triazole ring provides a versatile handle for further chemical modification, enabling extensive SAR explorations and the optimization of pharmacokinetic properties . Researchers can utilize this high-purity chemical as a key intermediate in the synthesis of more complex molecules or as a reference standard in biological assays to study mechanisms of apoptosis, mitochondrial membrane permeabilization, and tubulin polymerization inhibition . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-22-13-8-11(9-14(23-2)15(13)24-3)17-19-16(20-21-17)10-4-6-12(18)7-5-10/h4-9H,18H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKTYWZHLHOSKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NNC(=N2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with appropriate nitriles under acidic or basic conditions.

    Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, often using trimethoxybenzene as a starting material.

    Coupling with Aniline: The final step involves coupling the triazole intermediate with aniline under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing purification techniques like crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or nucleophiles like sodium azide for nucleophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or azide-substituted products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Functional Group Variations

The compound is part of a broader class of 1,2,4-triazole derivatives. Key structural analogs include:

Compound Name Substituent at Triazole 5-Position Substituent at Triazole 3-Position Notable Features
4-[5-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline 3,4,5-Trimethoxyphenyl Aniline High electron density; potential anticancer activity
3-(5-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline () 3,4,5-Trimethoxyphenyl Aniline (meta-substituted) Structural isomer; altered electronic properties due to meta substitution
4-[5-(2-Furyl)-1H-1,2,4-triazol-3-yl]aniline () 2-Furyl Aniline Furyl group introduces polarity; potential for varied solubility
4-Methyl-N-((5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline () 3,4,5-Trimethoxyphenyl Methyl-aniline (via methylene linker) Increased steric bulk; modified pharmacokinetics

Key Observations :

  • Trimethoxyphenyl vs. Furyl : The trimethoxyphenyl group enhances lipophilicity and electron density compared to the furyl group, which may improve membrane permeability in drug candidates .
  • Substitution Position : The para-substituted aniline in the target compound likely offers better planarity for binding to biological targets (e.g., tubulin) compared to meta-substituted analogs .
Table 2: Comparative Properties (Hypothetical Data Based on Structural Features)
Property Target Compound 3-(5-Trimethoxyphenyl)aniline Isomer Furyl-substituted Analog
LogP (Predicted) 3.8 (high lipophilicity) 3.5 2.2
Aqueous Solubility Low (due to trimethoxyphenyl) Moderate High (polar furyl group)
Tubulin Inhibition IC₅₀ 12 nM (estimated) 25 nM >100 nM

Notes:

  • The trimethoxyphenyl group’s electron-donating methoxy groups may stabilize charge-transfer interactions in biological targets, explaining its superior tubulin inhibition compared to furyl analogs .
  • The para-aniline substitution likely optimizes spatial alignment with tubulin’s colchicine-binding site, as seen in combretastatin analogs .

Biological Activity

4-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline is a compound featuring a triazole ring which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure

The compound's structure includes a triazole ring substituted with a 3,4,5-trimethoxyphenyl group and an aniline moiety. This structural configuration is significant as it influences the compound's lipophilicity and biological interactions.

Anticancer Properties

Recent studies have demonstrated that compounds with triazole structures exhibit promising anticancer activity. For instance, derivatives similar to this compound have shown significant antiproliferative effects against various human cancer cell lines.

Table 1: Antiproliferative Activity of Triazole Derivatives

CompoundIC50 (nM)Cancer Cell LinesMechanism of Action
3c0.21Hepatocellular CarcinomaInhibition of tubulin polymerization
3e0.40A549Induction of apoptosis
3f0.21MCF-7Disruption of cell cycle

The most active derivative from a related study was identified as compound 3c , which showed an IC50 value significantly lower than that of the standard drug CA-4 (IC50 = 525 nM), indicating higher potency .

The mechanism by which triazole compounds exert their anticancer effects involves several pathways:

  • Tubulin Inhibition : Compounds like 3c disrupt microtubule dynamics by binding to tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
  • Apoptotic Pathways : The activation of apoptotic pathways has been observed in several studies where triazole derivatives induced cell death through intrinsic and extrinsic mechanisms .

Structure-Activity Relationships (SAR)

The biological activity of triazole compounds is highly dependent on their structural features. The presence of methoxy groups on the phenyl ring enhances lipophilicity and facilitates better interaction with biological targets.

Table 2: Structure-Activity Relationships

Substituent PositionSubstituent TypeEffect on Activity
C-1TrimethoxyIncreases potency
C-3MethylModerate activity
C-5EthylDecreases potency

Studies indicate that specific substitutions at the C-3 position significantly influence the compound's ability to inhibit cancer cell growth .

Case Studies

In vivo studies have further validated the efficacy of triazole derivatives. For example:

  • Study on Hepatocellular Carcinoma : Compound 3c was tested in Balb/c mice and demonstrated nearly complete inhibition of tumor growth .
  • Vascular Disruption Assay : The same compound exhibited vascular disrupting activity comparable to established drugs like CA-4 in human umbilical vein endothelial cells (HUVECs) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of 3,4,5-trimethoxyphenyl-substituted precursors with aniline derivatives. A key step involves refluxing in phosphorous oxychloride (POCl₃) to facilitate ring closure, followed by purification via column chromatography . Yield optimization requires precise control of stoichiometry (e.g., 1:1 molar ratio of triazole precursors to aniline), temperature (80–100°C), and reaction time (6–8 hours). Side products like unreacted intermediates are minimized using anhydrous conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms the presence of the aniline NH₂ group (δ ~5.2 ppm) and aromatic protons from the trimethoxyphenyl moiety (δ ~6.8–7.2 ppm) .
  • X-ray crystallography : Resolves the triazole ring geometry and confirms substituent positions (e.g., dihedral angles between the triazole and trimethoxyphenyl groups) .
  • FT-IR : Identifies N-H stretching (3300–3400 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) .

Q. How does the 3,4,5-trimethoxyphenyl group influence the compound’s solubility and bioavailability?

  • Methodological Answer : The trimethoxyphenyl moiety enhances lipophilicity (logP ~2.5–3.0), improving membrane permeability but reducing aqueous solubility. Solubility can be modulated via co-solvents (e.g., DMSO) or derivatization (e.g., hydrochloride salt formation) .

Advanced Research Questions

Q. What computational methods are used to predict binding affinities of this compound to biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and density functional theory (DFT) simulations model interactions with targets like tubulin or kinases. The triazole ring acts as a hydrogen-bond acceptor, while the trimethoxyphenyl group engages in hydrophobic interactions. Binding energy calculations (ΔG ~−8 to −10 kcal/mol) correlate with experimental IC₅₀ values .

Q. How can contradictory data on its biological activity (e.g., anticancer vs. anti-inflammatory effects) be reconciled?

  • Methodological Answer : Contradictions arise from assay conditions (e.g., cell line specificity) or substituent effects. For example, the NH₂ group on the aniline ring may enhance DNA intercalation in cancer cells but suppress COX-2 inhibition in inflammation models. Meta-analysis of structure-activity relationship (SAR) data across studies is critical .

Q. What strategies optimize its stability under physiological conditions?

  • Methodological Answer : Stability is assessed via HPLC under simulated gastric fluid (pH 2.0) and plasma (pH 7.4). Degradation occurs via hydrolysis of the triazole ring; stabilization methods include PEGylation or encapsulation in liposomes to shield reactive sites .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline
Reactant of Route 2
4-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline

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